![molecular formula C22H30N6O B5584883 N-(2,4-dimethylphenyl)-4-[2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5584883.png)
N-(2,4-dimethylphenyl)-4-[2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound belongs to a class of chemicals that exhibit a wide range of biological activities and are of interest due to their structural complexity and potential pharmacological applications. The compound's structure suggests potential interactions with various biological targets, making it a candidate for further medicinal chemistry research.
Synthesis Analysis
While the exact synthesis process for "N-(2,4-dimethylphenyl)-4-[2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide" is not documented, compounds with similar structural motifs are typically synthesized through nucleophilic substitution reactions, followed by cyclization and functional group modifications (Mallesha et al., 2012). These processes often involve intermediate formation with specific reagents to introduce the piperazine and pyrimidinyl groups.
Molecular Structure Analysis
The molecular structure of similar compounds involves complex arrangements of aromatic rings and heterocyclic components. Crystallographic studies of related structures indicate a variety of intramolecular interactions that stabilize the compound's conformation and affect its reactivity and binding properties (Karczmarzyk & Malinka, 2004).
Chemical Reactions and Properties
Compounds in this category typically engage in reactions characteristic of aromatic amines and amides, such as nucleophilic substitution and electrophilic aromatic substitution. Their chemical properties are influenced by the presence of the piperazine and pyrimidinyl groups, which can form hydrogen bonds and interact with biological targets (Wang et al., 2006).
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystal structure, are determined by the compound's molecular geometry and the nature of its functional groups. For instance, similar compounds have shown various solubilities in organic solvents and water, which can be attributed to their polar functional groups and aromatic systems (Wei et al., 2016).
Chemical Properties Analysis
The chemical behavior of "N-(2,4-dimethylphenyl)-4-[2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide" can be inferred from related compounds, indicating potential biological activity as ligands for receptors or enzymes. Their reactivity often involves the formation of complexes with biological molecules, affecting the biological function and demonstrating the potential for therapeutic applications (Hay et al., 2006).
properties
IUPAC Name |
N-(2,4-dimethylphenyl)-4-(2-piperidin-1-ylpyrimidin-4-yl)piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N6O/c1-17-6-7-19(18(2)16-17)24-22(29)28-14-12-26(13-15-28)20-8-9-23-21(25-20)27-10-4-3-5-11-27/h6-9,16H,3-5,10-15H2,1-2H3,(H,24,29) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOYJKNSHASICJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)N2CCN(CC2)C3=NC(=NC=C3)N4CCCCC4)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.